![molecular formula C15H16N2O4S B2479882 Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate CAS No. 325978-57-2](/img/structure/B2479882.png)
Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate is a chemical compound . It is part of the 2-aminothiazoles class of organic medicinal compounds, which are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives, such as Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate, involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Scientific Research Applications
- Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate exhibits promising anticancer activity. Researchers investigate its effects on tumor cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. The compound’s ability to target specific cancer pathways makes it an intriguing candidate for drug development .
- Inflammation plays a crucial role in various diseases. Scientists explore the anti-inflammatory potential of this compound by assessing its impact on pro-inflammatory cytokines, enzymes, and immune responses. Understanding its mechanism of action could lead to novel therapeutic strategies .
- Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate may exhibit antimicrobial effects against bacteria, fungi, and parasites. Researchers investigate its efficacy in treating infections, including multidrug-resistant strains. Structural modifications could enhance its potency .
- Neurodegenerative disorders demand effective neuroprotective agents. Studies explore whether this compound can mitigate oxidative stress, inflammation, and neuronal damage. Its potential as a neuroprotectant warrants further investigation .
- Chemists utilize Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate as a building block in organic synthesis. Its unique thiazole ring and ester functionality allow for diverse modifications. Medicinal chemists design analogs to optimize pharmacological properties.
- Researchers investigate the photophysical behavior of this compound. Its fluorescence properties make it suitable for sensor applications. By designing specific receptors, it can detect analytes or environmental changes.
Anticancer Research
Anti-Inflammatory Agents
Antimicrobial Properties
Neuroprotective Effects
Organic Synthesis and Medicinal Chemistry
Photophysical Properties and Sensors
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
properties
IUPAC Name |
ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-20-11-7-5-10(6-8-11)13(18)17-15-16-12(9-22-15)14(19)21-4-2/h5-9H,3-4H2,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQMLXZQOLPKJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330244 | |
Record name | ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24828241 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |
CAS RN |
325978-57-2 | |
Record name | ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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